Molecular Weight Differentiation: Impurity B HCl vs. Parent Drug Phenoxybenzamine HCl
Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8) exhibits a molecular weight of 250.16 g/mol (C₁₁H₁₇Cl₂NO), which is 90.13 g/mol lower than the parent drug phenoxybenzamine hydrochloride (CAS 63-92-3, C₁₈H₂₃Cl₂NO, MW 340.29 g/mol) [1]. This 26.5% reduction in molecular mass reflects the absence of the N-benzyl group (C₇H₇, nominal mass 91) in impurity B [1]. The mass difference is directly exploitable in LC-MS/MS method development: in positive ion mode, the protonated molecular ion [M+H]⁺ of impurity B appears at m/z 214.1 (free base) or is detected as the chloroethylamine fragment, whereas the parent drug yields [M+H]⁺ at m/z 304.2 [2]. This mass separation eliminates isobaric interference and enables selective multiple reaction monitoring (MRM) transitions for impurity B quantification without chromatographic baseline resolution from the API peak [2].
| Evidence Dimension | Molecular weight (g/mol) and mass spectrometric [M+H]⁺ |
|---|---|
| Target Compound Data | MW 250.16 g/mol (HCl salt); [M+H]⁺ ≈ 214.1 (free base); C₁₁H₁₇Cl₂NO [1] |
| Comparator Or Baseline | Phenoxybenzamine HCl: MW 340.29 g/mol; [M+H]⁺ ≈ 304.2; C₁₈H₂₃Cl₂NO [1] |
| Quantified Difference | ΔMW = 90.13 g/mol (26.5% lower); Δ[M+H]⁺ ≈ 90 Da |
| Conditions | Calculated from molecular formulas; MS detection in positive electrospray ionization (ESI+) mode [2] |
Why This Matters
This 90-Da mass difference provides unambiguous MS selectivity, enabling accurate quantification of impurity B in phenoxybenzamine drug substance even when co-eluting with the API peak under non-optimized HPLC conditions.
- [1] PubChem. CID 156614131 (Phenoxybenzamine impurity B) and CID 5284441 (Phenoxybenzamine hydrochloride). National Center for Biotechnology Information. View Source
- [2] Xu Q, Min D, Petr R, Parikh V, Tan S. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. J Pharm Biomed Anal. 2020;191:113618. View Source
